![molecular formula C23H19NO5 B135861 N,O-dibenzoyltyrosine CAS No. 14325-35-0](/img/structure/B135861.png)
N,O-dibenzoyltyrosine
Overview
Description
Molecular Structure Analysis
The molecular structure of tyrosine derivatives can be complex and influence their reactivity. For example, the presence of dityrosine in the yeast ascospore wall, which involves oxidative cross-linking of modified tyrosine residues, suggests that N,O-dibenzoyltyrosine could also participate in cross-linking reactions due to its potential reactive sites.Chemical Reactions Analysis
Tyrosine and its derivatives undergo various chemical reactions. The modification of tyrosine by o-iodosobenzoic acid and the identification of N-acyldioxindolylalanine as a product of tryptophanyl bond cleavage suggest that N,O-dibenzoyltyrosine could also be involved in similar oxidative reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of tyrosine derivatives like N,O-dibenzoyltyrosine can be inferred from related compounds. For instance, the solubility of dityrosine-containing spore wall precursors suggests that N,O-dibenzoyltyrosine might also exhibit solubility in certain environments.Scientific Research Applications
Synthetic Chemistry Reference Material
N,O-Dibenzoyl-L-tyrosine: is utilized as a reference material in synthetic chemistry for ensuring the accuracy and reliability of analytical methods . Its well-defined structure and purity make it an excellent standard for calibrating instruments and validating analytical techniques that are crucial in research and quality control.
Enzymatic Biocatalysis
This compound is a substrate in enzymatic biocatalysis, where it undergoes derivatization to produce high-value chemicals . These derivatives find applications in pharmaceuticals, food, and cosmetics industries, showcasing the versatility of N,O-Dibenzoyl-L-tyrosine in biotechnological transformations.
Pharmaceutical Intermediates
In the pharmaceutical industry, N,O-Dibenzoyl-L-tyrosine serves as a precursor for synthesizing various drug intermediates. Its derivatization can lead to compounds with potential therapeutic properties, contributing to the development of new medications .
Bioconjugation Studies
The compound’s reactive groups make it suitable for bioconjugation studies. It can be used to link biomolecules to other entities, facilitating the creation of targeted drug delivery systems and diagnostic tools .
Material Science
N,O-Dibenzoyl-L-tyrosine: can be employed in material science for the synthesis of novel polymers with specific properties. Its incorporation into polymer chains can enhance the material’s functionality, such as biocompatibility or strength .
Cosmetic Industry Applications
Due to its aromatic structure, N,O-Dibenzoyl-L-tyrosine may be used in the cosmetic industry as a precursor for fragrance compounds or as an additive to improve product stability and performance .
Food Industry Additives
The derivatives of N,O-Dibenzoyl-L-tyrosine could be explored as additives in the food industry to enhance flavor, nutritional value, or preservation of food products .
Environmental Biotechnology
Lastly, this compound has potential applications in environmental biotechnology. Its derivatives could be used in the bioremediation processes to treat and degrade environmental pollutants, contributing to cleaner production technologies .
Mechanism of Action
Target of Action
The primary target of N,O-Dibenzoyl-L-tyrosine is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Biochemical Pathways
N,O-Dibenzoyl-L-tyrosine is likely involved in the tyrosine metabolism pathway . Tyrosine, an amino acid, serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms
Result of Action
Its interaction with thymidylate synthase suggests it may influence dna synthesis and repair processes .
properties
IUPAC Name |
(2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSYXVWHRVSQY-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Dibenzoyl-L-tyrosine | |
CAS RN |
97485-13-7 | |
Record name | N,O-Dibenzoyltyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.